molecular formula C24H41N5O B5147631 1-[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide

1-[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide

Cat. No.: B5147631
M. Wt: 415.6 g/mol
InChI Key: SJXDNLYOMYPZLY-UHFFFAOYSA-N
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Description

1-[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a carboxamide group

Properties

IUPAC Name

1-[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41N5O/c1-18(2)26-24(30)20-8-14-29(15-9-20)22-10-12-28(13-11-22)17-21-16-25-27-23(21)19-6-4-3-5-7-19/h16,18-20,22H,3-15,17H2,1-2H3,(H,25,27)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXDNLYOMYPZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)C2CCN(CC2)CC3=C(NN=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Cyclohexyl Substitution: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Piperidine Ring Formation: The piperidine ring can be formed through a reductive amination reaction involving a suitable aldehyde or ketone and an amine.

    Carboxamide Formation: The carboxamide group can be introduced through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, sulfonates

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases.

    Pharmacology: It can be studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Material Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
  • 5-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
  • N-[(2R,4S,5R)-5-(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)-1-azabicyclo[2.2.2]oct-2-yl]methyl-1-propanesulfonamide

Uniqueness

1-[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific biological activities or material properties that are not present in similar compounds.

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